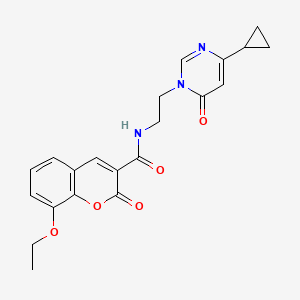
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound. It incorporates elements of both pyrimidine and chromene structures, offering a unique chemical scaffold for various applications. The compound’s multifaceted nature lends itself to multiple avenues of research and potential use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic synthesis. Here’s a detailed pathway:
Preparation of the chromene derivative: : Starting from a coumarin precursor, ethylation and subsequent functional group modifications yield the 8-ethoxy-2-oxo-2H-chromene.
Cyclopropylpyrimidine synthesis: : Separate reactions create the cyclopropyl-substituted pyrimidine from simpler building blocks.
Final Coupling: : The chromene and pyrimidine moieties are coupled through amide bond formation. This step requires coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial synthesis may leverage optimized reaction conditions, such as high-throughput reactors and continuous flow systems, to enhance efficiency. The process would typically involve:
Scaling up reactions: : Ensuring consistent quality and yield.
Purification techniques: : Using crystallization, chromatography, and other methods to achieve high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly on the ethoxy and pyrimidine moieties.
Reduction: : Reduction reactions may target the chromene core, potentially converting it into different functional derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on various positions of the compound.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, nitro groups, and various alkyl/aryl groups under suitable conditions (like halogenation with NBS).
Major Products Formed
Depending on the reaction:
Oxidized derivatives: : Modifications on the chromene or pyrimidine ring.
Reduced derivatives: : Simplified core structures.
Substituted products: : Functionalized derivatives retaining the core architecture.
Applications De Recherche Scientifique
The versatility of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide opens doors to several research areas:
Chemistry: : As a novel scaffold in the development of new synthetic methodologies.
Medicine: : Investigated for its therapeutic potential, particularly in oncology and infectious diseases.
Industry: : Used in the creation of advanced materials and as a precursor in polymer synthesis.
Mécanisme D'action
Molecular Targets and Pathways
The compound likely interacts with key molecular targets like enzymes, receptors, and DNA. Its mechanism of action may involve:
Binding to active sites: : Inhibiting enzyme activity.
Interfering with receptor functions: : Modulating signal transduction pathways.
DNA interaction: : Potential for intercalation or groove-binding, affecting transcription and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(6-oxo-4-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide: .
N-(2-(4-cyclopropyl-6-oxo-1H-pyrimidin-1-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide: .
Unique Aspects
Compared to similar compounds, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide features a unique substitution pattern on both the chromene and pyrimidine rings. This confers unique chemical properties, such as increased stability or specificity in biological interactions, that might not be present in structurally similar molecules.
Let me know if there's any specific section you'd like to delve deeper into!
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-8-ethoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-2-28-17-5-3-4-14-10-15(21(27)29-19(14)17)20(26)22-8-9-24-12-23-16(11-18(24)25)13-6-7-13/h3-5,10-13H,2,6-9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHBTPSTRDGTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine](/img/structure/B2672194.png)
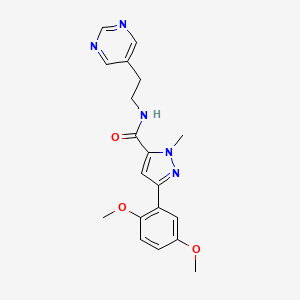
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2672199.png)
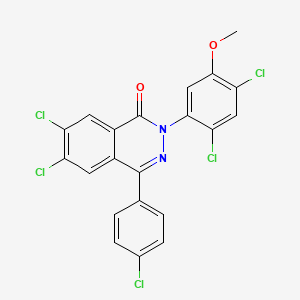
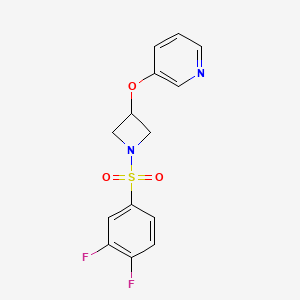
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2672205.png)
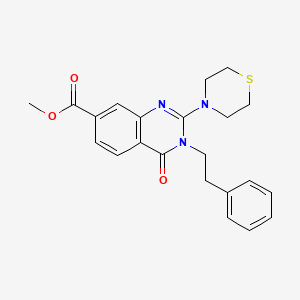
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2672209.png)
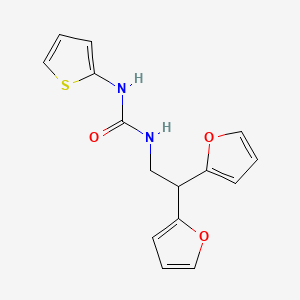
![7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2672212.png)
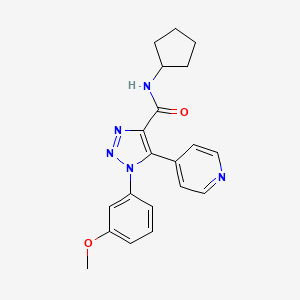
![4-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2672215.png)
